[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile is a chemical compound that is commonly known as BMS-986165. It is a small molecule inhibitor that targets TYK2 (tyrosine kinase 2) and is currently being researched for its potential therapeutic applications in various autoimmune diseases.
Mécanisme D'action
BMS-986165 selectively inhibits TYK2, which is a member of the Janus kinase (JAK) family of kinases. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a favorable safety profile in preclinical studies. It has also been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases such as psoriasis and lupus. In addition, BMS-986165 has been shown to have a long half-life, which may allow for less frequent dosing in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMS-986165 is its selectivity for TYK2, which may reduce the risk of off-target effects. However, one limitation is that BMS-986165 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on BMS-986165. One direction is to further investigate its safety and efficacy in clinical trials for autoimmune diseases such as psoriasis and lupus. Another direction is to explore its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, research could be done to investigate the optimal dosing and administration of BMS-986165 in clinical trials. Finally, further studies could be done to investigate the potential for combination therapy with other drugs targeting cytokine signaling pathways.
Méthodes De Synthèse
The synthesis of BMS-986165 involves several steps. The first step involves the preparation of 2-bromo-6-methoxy-4-nitrophenol, which is then reacted with 2-(4-morpholinyl)ethylamine to produce 2-bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol. This intermediate is then reacted with acetonitrile to produce the final product, [2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile.
Applications De Recherche Scientifique
BMS-986165 is currently being researched for its potential therapeutic applications in various autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It has been shown to selectively target TYK2, which is involved in the signaling pathways of various cytokines that play a role in autoimmune diseases. BMS-986165 has also been shown to have a favorable safety profile in preclinical studies.
Propriétés
Formule moléculaire |
C16H22BrN3O3 |
---|---|
Poids moléculaire |
384.27 g/mol |
Nom IUPAC |
2-[2-bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C16H22BrN3O3/c1-21-15-11-13(10-14(17)16(15)23-7-2-18)12-19-3-4-20-5-8-22-9-6-20/h10-11,19H,3-9,12H2,1H3 |
Clé InChI |
KPVRZEZNFRJLAN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC#N |
SMILES canonique |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.